HhAntag
Overview
Description
HhAntag is a specific, potent, and orally active small molecule antagonist of the Hedgehog (Hh) signaling pathway. It is known for its ability to inhibit the activity of the signaling receptor Smoothened (SMO), which plays a crucial role in the Hh pathway. This pathway is involved in various developmental processes and has been associated with tumorigenesis in several human tissues .
Mechanism of Action
Target of Action
HhAntag is a specific, potent, and orally active small molecule antagonist of the Hedgehog (Hh) pathway . Its primary target is the signaling receptor Smoothened (Smo), which plays a crucial role in the Hh signaling pathway .
Mode of Action
this compound inhibits the Hh signaling pathway by blocking the activity of the Smo receptor . This inhibition is effective in a variety of normal and pathological conditions, demonstrating its broad-spectrum applicability .
Biochemical Pathways
This dual action allows this compound to effectively block chondrogenesis, even when co-treated with bone morphogenetic protein 2 (rhBMP-2), a strong pro-chondrogenic factor .
Pharmacokinetics
It is known to be orally active, suggesting good bioavailability
Result of Action
this compound’s inhibition of the Hh signaling pathway and modulation of BMP signaling results in a dose-dependent suppression of chondrogenesis . This is monitored by a decrease in alcian blue-positive cartilage nodule formation, reduced gene expression of cartilage marker genes, and decreased reporter activity in Gli1-LacZ cell cultures . These effects make this compound a potentially powerful drug-based strategy to counter ectopic cartilage growth or induce its involution .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules, such as rhBMP-2, can modulate the drug’s effects . .
Biochemical Analysis
Biochemical Properties
HhAntag interacts with the SMO receptor, a key protein in the Hh pathway . By inhibiting SMO, this compound effectively blocks the Hh pathway, which plays a crucial role in various biochemical reactions, particularly those involved in cell growth and differentiation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and promotes cell death in a dose-dependent manner . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the SMO receptor . This binding inhibits the activation of the Hh pathway, leading to changes in gene expression and ultimately affecting cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment of tumor-bearing mice with this compound led to a significant inhibition of tumor growth
Metabolic Pathways
This compound is involved in the Hh signaling pathway, a crucial metabolic pathway in cells . It interacts with the SMO receptor, affecting the activation of this pathway .
Subcellular Localization
This compound targets the SMO receptor, which is a component of the cell membrane Therefore, the subcellular localization of this compound is likely at the cell membrane where SMO is located
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HhAntag involves multiple steps, starting with the preparation of key intermediates. The final product is obtained through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
HhAntag undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
HhAntag has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hh signaling pathway and its role in various chemical processes.
Biology: Employed in cell culture studies to investigate the effects of Hh pathway inhibition on cellular functions and development.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant Hh signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hh pathway
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: A natural product SMO antagonist with lower potency compared to HhAntag.
Vismodegib: A clinically approved SMO inhibitor used for treating basal cell carcinoma.
Sonidegib: Another SMO inhibitor with similar applications in cancer therapy .
Uniqueness of this compound
This compound is unique due to its high potency and specificity for the SMO receptor. It has been shown to be ten times more potent than cyclopamine in inhibiting the Hh pathway. Additionally, this compound exhibits significant oral bioavailability and efficacy in various in vitro and in vivo models, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHJFPVTEATUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432730 | |
Record name | HhAntag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496794-70-8 | |
Record name | HhAntag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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